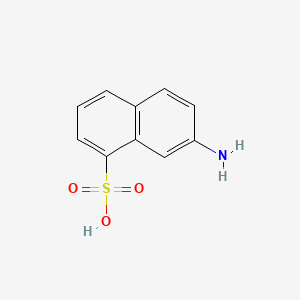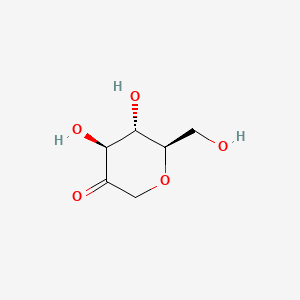
1,5-Anhydro-D-fructose
Vue d'ensemble
Description
1,5-Anhydro-D-fructose (1,5-AF) is an organic heterocyclic compound, a cyclic ketone, a member of 3-pyrones, a cyclic ether, a triol, and an anhydrohexose . It is a natural product found in Morchella esculenta and Morchella vulgaris . It is produced by the glycogenolysis in mammals and is metabolized to 1,5-anhydro-D-glucitol (1,5-AG) .
Synthesis Analysis
1,5-Anhydro-D-fructose can be prepared enzymatically from starch by alpha-1,4-glucan lyase or chemically from D-glucose or D-fructose in a few steps with high yields . It was efficiently prepared from D-fructose via regiospecific 1,5-anhydro ring formation of 2,3-O-isopropylidene-1-O-methyl (tolyl)sulfonyl-D-fructopyranose and subsequent deprotection .
Molecular Structure Analysis
The molecular formula of 1,5-Anhydro-D-fructose is C6H10O5 . Its structure was determined to 1.93 Å resolution using molecular replacement .
Chemical Reactions Analysis
1,5-Anhydro-D-fructose can be derivatized both enzymatically and chemically to interesting new carbohydrate derivatives, some with biological activities . For example, dehydratases, isomerases, and reductases can convert 1,5-Anhydro-D-fructose to enolones (as Ascopyrone P) and sugar alcohols with antimicrobial and antioxidant properties .
Physical And Chemical Properties Analysis
The molecular weight of 1,5-Anhydro-D-fructose is 162.14 g/mol . It has a Hydrogen Bond Donor Count of 3 .
Applications De Recherche Scientifique
Synthetic and Derivatization Applications : 1,5-Anhydro-D-fructose can be prepared enzymatically from starch or chemically from D-glucose or D-fructose. It can be transformed into derivatives with antimicrobial and antioxidant properties. Chemical modifications can yield compounds like 1-deoxymannonojirimycin and Clavulazine (Lundt & Yu, 2010).
Enzyme Design and Organic Synthesis : 1,5-AF is an interesting building block for enantioselective and stereoselective organic synthesis. Enzymes acting on this compound are potential targets for protein/enzyme design to extend the repertoire of catalytic modifications (Schu et al., 2013).
Carbohydrate Research and Chemistry : 1,5-Anhydro-D-fructose is seen as a potential chiral building block for synthesizing valuable and biologically active compounds. It can be used for the synthesis of hydroxy/amino 1,5-anhydro hexitols and a nojirimycin analogue (Andersen et al., 2002).
Water Structuring Properties : Studies on its water-structuring properties through molecular dynamics simulations reveal that 1,5-AF generates a water structure significantly different from that around monosaccharides like glucose and mannose. This is due to its unique arrangement of functional groups (Behler et al., 2001).
Potential Medical Applications : It exhibits anti-inflammatory and anticancer effects. Derivatives like ascopyrone P (APP) and microthecin have shown promising results in combating cancer and bacterial infections (Fiskesund et al., 2010).
Antioxidant Effects : 1,5-AF demonstrates antioxidant properties, inhibiting the formation of reactive oxygen species in cells and protecting against lipid peroxidation (Yamaji et al., 2002).
Toxicological Evaluation : A study on Sprague-Dawley rats showed that 1,5-AF is safe to administer over a long period, with no significant toxicological effects observed (Mei et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLOLUFOLJIQDC-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[C@H]([C@@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996864 | |
| Record name | 1,5-Anhydrohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-D-fructose | |
CAS RN |
75414-43-6 | |
| Record name | 1,5-Anhydro-D-fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75414-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydrofructose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075414436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydrohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



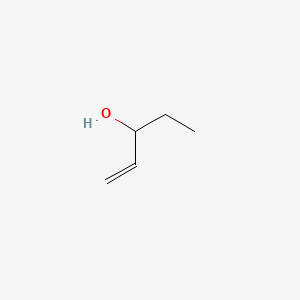
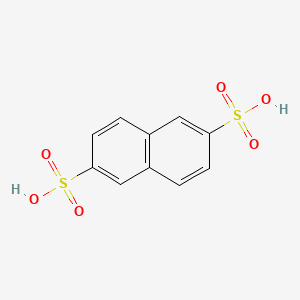
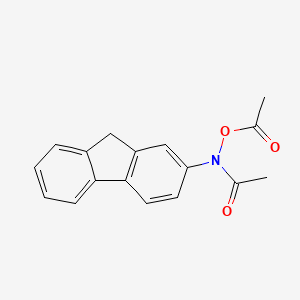

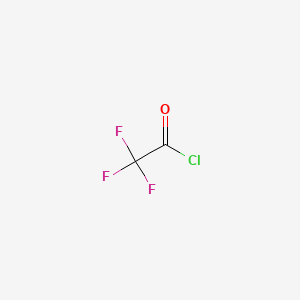
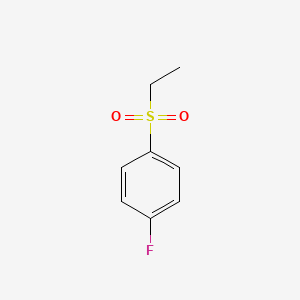

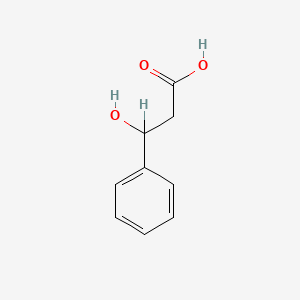
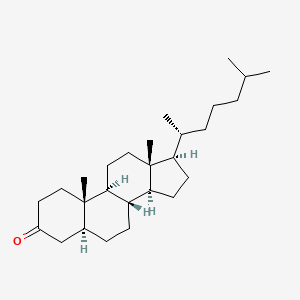
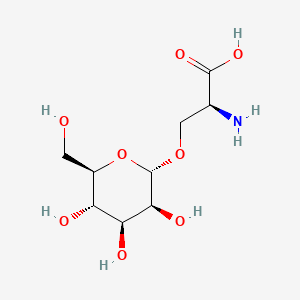
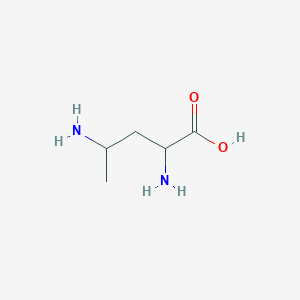
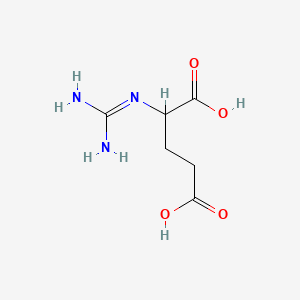
![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)
